Clorhidrato de lofexidina
Descripción general
Descripción
El clorhidrato de lofexidina es un agonista del receptor alfa2-adrenérgico de acción central, no opioide. Inicialmente se desarrolló para el tratamiento de la hipertensión, pero ahora se utiliza principalmente para aliviar los síntomas de abstinencia de opiáceos . El compuesto es conocido por su capacidad para reducir la liberación de norepinefrina, lo que ayuda a controlar los síntomas de abstinencia como escalofríos, sudoración, calambres estomacales, dolor muscular y secreción nasal .
Aplicaciones Científicas De Investigación
El clorhidrato de lofexidina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El clorhidrato de lofexidina ejerce sus efectos uniéndose a los receptores alfa2-adrenérgicos del cerebro, reduciendo la liberación de norepinefrina . Esta acción disminuye el tono simpático, lo que lleva a la relajación muscular, vasodilatación y reducción de la presión arterial . La alta selectividad del compuesto para el receptor alfa2A se asocia con menos efectos secundarios en comparación con medicamentos similares .
Safety and Hazards
Lofexidine can cause serious side effects on your heart or blood vessels. Users should call their doctor at once if they have slow heartbeats, severe dizziness, or if they feel faint . Users should avoid driving or doing other tasks or actions that call for them to be alert until they see how Lofexidine affects them . Users should also avoid becoming overheated or dehydrated, or they could have very low blood pressure .
Direcciones Futuras
Lofexidine hydrochloride has been approved for the mitigation of withdrawal symptoms to facilitate abrupt discontinuation of opioids in adults . It is the first non-opioid medication for the symptomatic management of opioid discontinuation . The FDA will continue to encourage the innovation and development of therapies to help those suffering from opioid addiction transition to lives of sobriety . Furthermore, BXCL501 is under investigation for the acute treatment of agitation associated with dementia due to probable Alzheimer’s disease and for the acute treatment of agitation associated with bipolar I or II disorder or schizophrenia in the at-home setting .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de lofexidina se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción del 2-(2,6-diclorofenoxi)propionato de etilo con etilendiamina en presencia de isopropoxido de aluminio en tolueno bajo atmósfera inerte . La mezcla de reacción se calienta a 105 °C y se agita hasta que finaliza la reacción. El producto resultante se trata con cloruro de hidrógeno en alcohol isopropílico para producir this compound .
Métodos de producción industrial
La producción industrial de this compound normalmente implica reactores por lotes, evaporadores y unidades de filtración. La lofexidina bruta se purifica mediante un extractor, seguido de filtración y mezcla con ácido clorhídrico para producir la forma de sal farmacéuticamente activa .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de lofexidina principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo imidazolina y la parte diclorofenoxi .
Reactivos y condiciones comunes
Reacciones de sustitución: La etilendiamina y el isopropoxido de aluminio son reactivos comúnmente utilizados en la síntesis de this compound.
Condiciones de reacción: Las reacciones generalmente se llevan a cabo bajo atmósferas inertes e implican calentar a temperaturas específicas para garantizar la finalización de la reacción.
Productos principales
El producto principal formado a partir de estas reacciones es el propio this compound, que se obtiene con alta pureza mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El clorhidrato de lofexidina es único en su capacidad para controlar los síntomas de abstinencia de opiáceos sin ser un opioide en sí mismo. Tiene una mayor afinidad por los receptores alfa2A, lo que da como resultado menos efectos secundarios cardiovasculares en comparación con la clonidina .
Propiedades
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31036-80-3 (Parent) | |
Record name | Lofexidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020781 | |
Record name | Lofexidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21498-08-8 | |
Record name | Lofexidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lofexidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lofexidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lofexidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOFEXIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.